N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound has been found to exhibit promising biological activities, making it a subject of interest for researchers.
Mechanism of Action
The mechanism of action of N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide exhibits selective toxicity towards cancer cells and microorganisms, while sparing normal cells. This makes it a potentially useful compound for the treatment of cancer and infectious diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is its relatively simple synthesis method. However, the compound is not readily available commercially, and its synthesis requires specialized equipment and expertise. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicities.
Future Directions
There are several future directions for research on N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide. These include:
1. Investigating the compound's potential for use as a therapeutic agent for cancer and infectious diseases.
2. Studying the compound's mechanism of action in order to identify potential targets for drug development.
3. Developing more efficient and cost-effective synthesis methods for the compound.
4. Conducting further studies to determine the compound's potential toxicities and safety profile.
Conclusion:
N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is a promising compound with potential applications in the field of drug discovery and development. Its selective toxicity towards cancer cells and microorganisms make it a potentially useful therapeutic agent, although further research is needed to fully understand its mechanism of action and potential toxicities.
Synthesis Methods
The synthesis of N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide involves the reaction of 3-methylbenzylamine with 2-chloromethylphenol in the presence of a base, followed by the reaction of the resulting intermediate with 4-carboxy-1,3-oxazole. The final product is obtained after purification through recrystallization.
Scientific Research Applications
N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been found to exhibit potential biological activities such as antimicrobial, antifungal, and anticancer properties. These activities make it a promising candidate for drug discovery and development.
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-6-5-7-15(10-14)11-20-19(22)17-12-24-18(21-17)13-23-16-8-3-2-4-9-16/h2-10,12H,11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVRCYPTHVBXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=COC(=N2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.